{2-[(2-ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid
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Overview
Description
{2-[(2-ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, features two benzimidazole rings connected via a methylene bridge and an acetic acid moiety, which may contribute to its unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary targets of benzimidazole derivatives often vary, but they commonly interact with cellular proteins or enzymes. For instance, benzimidazole compounds have been studied for their antimicrobial, anticancer, antiviral, and antiparasitic activities . Let’s assume our compound interacts with a specific protein or enzyme.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of 2-ethyl-1H-benzimidazole, which is then reacted with formaldehyde to introduce the methylene bridge. The resulting intermediate is further reacted with another equivalent of 2-ethyl-1H-benzimidazole under acidic conditions to form the bis-benzimidazole structure. Finally, the acetic acid group is introduced through a carboxylation reaction using chloroacetic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{2-[(2-ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of benzimidazole derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce any carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole rings, especially at positions adjacent to the nitrogen atoms. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction could produce benzimidazole-2-methyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, {2-[(2-ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound is explored for its use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- **2-[(1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid
- **2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid
- **2-[(2-ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}propionic acid
Uniqueness
What sets {2-[(2-ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid apart from similar compounds is its specific substitution pattern and the presence of the acetic acid moiety. This unique structure may enhance its binding affinity to certain biological targets and improve its solubility and stability, making it a more effective candidate for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-[2-[(2-ethylbenzimidazol-1-yl)methyl]benzimidazol-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-2-17-20-13-7-3-5-9-15(13)22(17)11-18-21-14-8-4-6-10-16(14)23(18)12-19(24)25/h3-10H,2,11-12H2,1H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFSNDSSFDZKGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC3=NC4=CC=CC=C4N3CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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